molecular formula C7H11N3O2 B3373409 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid CAS No. 1006451-79-1

3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3373409
CAS No.: 1006451-79-1
M. Wt: 169.18 g/mol
InChI Key: RTCKLHVTYAOMJN-UHFFFAOYSA-N
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Description

3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid is a compound that contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyrazole .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are several methods available for the synthesis of pyrazoles, including a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered ring, a carboxylic acid (aromatic), a primary amine (aromatic), a hydroxyl group, and a Pyrazole .


Chemical Reactions Analysis

Pyrazoles are known for their reactivity and are often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

A series of new 3-(aminomethyl)pyrazoles and 3-(aminomethyl)isoxazoles have been synthesized, starting with the formation of esters of 5-substituted 1H-pyrazole-3-carboxylic and 1H-isoxazole-3-carboxylic acids. This work demonstrates the versatility of pyrazole derivatives in organic synthesis, characterized by their physicochemical properties and confirmed through various spectroscopic methods (Musatov et al., 2011).

Novel Ligands for Metal Complex Catalysis

Research on the synthesis of novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids aims to create polychelated ligands for use in medicinal chemistry and metal complex catalysis. The development of these ligands involves the copper-catalyzed [3+2] cycloaddition reaction, highlighting the potential of pyrazole carboxylic acid derivatives in creating complex structures for chemical applications (Dalinger et al., 2020).

Peptide Bond Replacement

The preparation of orthogonally protected 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids by 1,3-dipolar cycloaddition showcases the potential of pyrazole derivatives as peptide bond replacements. This approach allows for the incorporation of pyrazole into pseudotri- and tetrapeptides, offering new avenues for peptide research and drug design (Jones et al., 2011).

Coordination Complexes in Crystallography

The synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives have led to the creation of mononuclear chelate complexes with Cu(II) and Co(II). These findings contribute to our understanding of coordination chemistry and crystallography, offering insights into the chelation and crystallization properties of these organic molecules (Radi et al., 2015).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Properties

IUPAC Name

5-amino-2-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4(2)10-5(7(11)12)3-6(8)9-10/h3-4H,1-2H3,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCKLHVTYAOMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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